molecular formula C8H7BrFNS B13155338 2-(3-Bromo-4-fluorophenyl)ethanethioamide

2-(3-Bromo-4-fluorophenyl)ethanethioamide

Cat. No.: B13155338
M. Wt: 248.12 g/mol
InChI Key: GOLFXNQBZQCQLL-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H7BrFNS. It is a biochemical used in proteomics research and has a molecular weight of 248.12 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)ethanethioamide typically involves the reaction of 3-bromo-4-fluoroaniline with ethanethioamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or ethanol. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)ethanethioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)ethanethioamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-fluorophenyl)ethanone
  • 2-(3-Bromo-4-fluorophenyl)ethanol
  • 2-(3-Bromo-4-fluorophenyl)ethanamine

Uniqueness

2-(3-Bromo-4-fluorophenyl)ethanethioamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, as well as the ethanethioamide group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H7BrFNS

Molecular Weight

248.12 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)ethanethioamide

InChI

InChI=1S/C8H7BrFNS/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H2,11,12)

InChI Key

GOLFXNQBZQCQLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=S)N)Br)F

Origin of Product

United States

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